molecular formula C17H26N4O4S B5450582 N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE CAS No. 1158639-98-5

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5450582
CAS No.: 1158639-98-5
M. Wt: 382.5 g/mol
InChI Key: HKXQADAQPPSVBV-UHFFFAOYSA-N
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Description

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a unique structure that includes an ethylamino sulfonyl group and a dimethyltetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, including the formation of the ethylamino sulfonyl group and the construction of the dimethyltetrahydropyridine ring. Common reagents used in these reactions include ethylamine, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various metal catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The ethylamino sulfonyl group may interact with enzymes or receptors, modulating their activity. The dimethyltetrahydropyridine ring can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide compound with different functional groups.

    4-Methyl-N-tosylbenzenesulfonamide: A related compound with a similar sulfonyl group but different overall structure.

Uniqueness

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is unique due to its combination of an ethylamino sulfonyl group and a dimethyltetrahydropyridine ring, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-N-[4-(ethylsulfamoyl)phenyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-4-18-26(24,25)15-7-5-14(6-8-15)19-16(22)13-9-11-21(12-10-13)17(23)20(2)3/h5-8,13,18H,4,9-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQADAQPPSVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137282
Record name N4-[4-[(Ethylamino)sulfonyl]phenyl]-N1,N1-dimethyl-1,4-piperidinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158639-98-5
Record name N4-[4-[(Ethylamino)sulfonyl]phenyl]-N1,N1-dimethyl-1,4-piperidinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158639-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-[4-[(Ethylamino)sulfonyl]phenyl]-N1,N1-dimethyl-1,4-piperidinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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